Introduction: The Quinazoline Scaffold and the Significance of Fluorination
Introduction: The Quinazoline Scaffold and the Significance of Fluorination
An In-Depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinazoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core, a fusion of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a carboxylic acid at the 4-position creates a key handle for molecular interactions and modifications, while the strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical profile. This guide provides a comprehensive analysis of the predicted physicochemical properties of 6-fluoroquinazoline-4-carboxylic acid, a molecule of significant interest in drug discovery.
Molecular Overview
Chemical Structure:
Caption: Chemical structure of 6-fluoroquinazoline-4-carboxylic acid.
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Molecular Formula: C₉H₅FN₂O₂
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Molecular Weight: 192.15 g/mol
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IUPAC Name: 6-fluoroquinazoline-4-carboxylic acid
Predicted Physicochemical Properties
The introduction of a fluorine atom at the 6-position is anticipated to modulate the physicochemical properties of the parent quinazoline-4-carboxylic acid scaffold. The following table summarizes the predicted values for the 6-fluoro derivative alongside the computed data for the unsubstituted parent compound for comparison.
| Property | Quinazoline-4-carboxylic acid (Parent Compound)[2] | 6-Fluoroquinazoline-4-carboxylic acid (Predicted) | Rationale for Prediction / Impact on Drug Development |
| pKa | ~3.0 - 3.5 (Estimated) | ~2.5 - 3.0 | The potent electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, increasing acidity (lowering the pKa) compared to the parent compound.[3][4] This lower pKa means the compound will be ionized at a lower pH, which can impact its absorption and distribution. |
| logP (XLogP3) | 0.8[2] | ~1.2 - 1.5 | Fluorine substitution generally increases lipophilicity. This predicted increase in logP suggests enhanced membrane permeability but could also lead to lower aqueous solubility. |
| Aqueous Solubility | Low | Predicted to be low in acidic to neutral pH | The planar, aromatic structure and increased lipophilicity suggest poor intrinsic solubility. However, as an acid, solubility will significantly increase in basic media (pH > pKa) due to the formation of the more soluble carboxylate salt. |
| Topological Polar Surface Area (TPSA) | 63.1 Ų[2] | 63.1 Ų | The TPSA is primarily determined by the nitrogen and oxygen atoms of the quinazoline carboxylic acid core and is not altered by the fluorine substitution on the benzene ring. This value is within the desirable range for good oral bioavailability. |
| Hydrogen Bond Donors | 1[2] | 1 | The carboxylic acid proton is the sole hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4[2] | 4 | The two nitrogen atoms of the quinazoline ring and the two oxygen atoms of the carboxyl group act as hydrogen bond acceptors. |
Synthesis and Spectroscopic Characterization
While a specific synthesis for 6-fluoroquinazoline-4-carboxylic acid is not detailed in the reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds.[5][6] A common approach involves a one-pot, three-component reaction.
Proposed Synthetic Pathway:
A likely synthesis would involve the condensation of 2-amino-5-fluorobenzoic acid, an appropriate orthoformate (e.g., triethyl orthoformate), and a source of ammonia (e.g., ammonium acetate).
Caption: Proposed synthetic workflow for 6-fluoroquinazoline-4-carboxylic acid.
Expected Spectroscopic Data:
The structural confirmation of the synthesized 6-fluoroquinazoline-4-carboxylic acid would rely on a combination of spectroscopic techniques.[1][7]
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¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals in the aromatic region for the protons on the quinazoline ring system. The fluorine atom at the 6-position will induce splitting in the signals of adjacent protons (H-5 and H-7). A broad singlet, typically downfield (>10 ppm), would correspond to the carboxylic acid proton.
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¹³C NMR: The spectrum will show characteristic peaks for the nine carbon atoms. The carbons bonded to the electronegative nitrogen and fluorine atoms will be shifted downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic chemical shift, typically in the range of 160-170 ppm.[7]
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IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.[8][9] Other significant absorptions would include C=N and C=C stretching bands from the aromatic system.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, corresponding to its elemental composition (C₉H₅FN₂O₂).
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain empirical data, the following established protocols are recommended.
Determination of pKa by Potentiometric Titration
This method remains the gold standard for its accuracy and reliability in determining the acid dissociation constant.[10][11]
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added. The pKa is determined from the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal. This provides a direct, thermodynamic measurement of the ionization constant.
Step-by-Step Protocol:
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Preparation of Solutions:
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Prepare a standardized solution of 0.1 M NaOH.
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Prepare a 0.15 M KCl solution to maintain a constant ionic strength.
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Accurately weigh approximately 5-10 mg of 6-fluoroquinazoline-4-carboxylic acid and dissolve it in a known volume of water (co-solvents like methanol or DMSO may be used if solubility is an issue, but their concentration should be minimized and reported). Adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.[12]
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Instrument Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).
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Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.
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Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Begin stirring and add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL).
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Record the pH value after each addition, allowing the reading to stabilize.
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-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of maximum slope) from the first derivative of the curve.
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The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa.[13]
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Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water, providing a fundamental measure of its lipophilicity.[14][15]
Causality Behind Experimental Choices: The shake-flask method is a direct equilibrium-based measurement. By allowing the compound to partition between two immiscible phases (n-octanol as a surrogate for lipid membranes and water) and then measuring its concentration in each phase, a direct calculation of the partition coefficient is possible.
Step-by-Step Protocol:
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Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.
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-
Sample Preparation:
-
Prepare a stock solution of 6-fluoroquinazoline-4-carboxylic acid in pre-saturated n-octanol.
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Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
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-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification:
-
Carefully remove an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.[]
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-
Calculation: Calculate logP using the formula:
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logP = log ([Concentration in n-octanol] / [Concentration in water])
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Caption: Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic Solubility
This assay determines the equilibrium solubility of the solid form of the compound in an aqueous buffer, which is a critical parameter for predicting oral absorption.[17][18]
Causality Behind Experimental Choices: This method measures the true equilibrium solubility from the solid state, which is more relevant for predicting in vivo dissolution than kinetic solubility measurements. Using an excess of the solid compound and allowing sufficient time for equilibration ensures that a saturated solution is formed. HPLC-UV is used for quantification due to its sensitivity and specificity.
Step-by-Step Protocol:
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add an excess amount of solid 6-fluoroquinazoline-4-carboxylic acid to a vial containing a known volume of the buffer. Ensure that undissolved solid remains visible.
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-
Equilibration:
-
Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[19]
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-
Sample Processing:
-
Filter the suspension to remove the undissolved solid. A low-binding filter (e.g., PVDF) is recommended.[20]
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-
Quantification:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Analyze the filtered saturated solution by HPLC-UV to determine the concentration of the dissolved compound.
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-
Result Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Conclusion
6-Fluoroquinazoline-4-carboxylic acid presents a compelling scaffold for further investigation in drug discovery. Based on fundamental principles of physical organic chemistry, it is predicted to be a more acidic and more lipophilic analog compared to its non-fluorinated parent compound. While its intrinsic aqueous solubility is expected to be low, this can be overcome at physiological and higher pH values through the formation of its carboxylate salt. The provided experimental protocols offer a clear and robust pathway for the empirical determination of its key physicochemical properties, which are indispensable for building structure-activity and structure-property relationships in any drug development campaign.
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